molecular formula C9H6OS B160397 Benzo[b]thiophene-3-carboxaldehyde CAS No. 5381-20-4

Benzo[b]thiophene-3-carboxaldehyde

Cat. No. B160397
CAS RN: 5381-20-4
M. Wt: 162.21 g/mol
InChI Key: WDJLPQCBTBZTRH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxaldehyde, also known as Thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .


Synthesis Analysis

This compound undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxaldehyde has been used in the synthesis of heteroaryl chalcones . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .


Physical And Chemical Properties Analysis

The boiling point of Benzo[b]thiophene-3-carboxaldehyde is 166 °C/20 mmHg, and its melting point is 53-57 °C .

Scientific Research Applications

Synthesis and Reactions

  • Benzo[b]thiophene-3-carboxaldehyde can be prepared from 3-methyl-benzo[b]thiophene and exhibits typical reactivity of aromatic aldehydes, useful in various synthetic pathways including oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).
  • It undergoes condensation with 4-methylpyridine and 2-methylquinoline to produce trans-diarylethenes, demonstrating its utility in the synthesis of complex heterocyclic structures (Klemm, Severns & Wynberg, 1991).

Medicinal Chemistry and Biological Activities

  • Benzo[b]thiophene derivatives, including those synthesized from benzo[b]thiophene-3-carboxaldehyde, have been explored for their wide range of pharmacological properties, such as antibacterial, antifungal, and anti-inflammatory effects (Isloor, Kalluraya & Pai, 2010).

Material Science and Organic Semiconductors

  • Some benzo[b]thiophene derivatives are used in the field of organic photoelectric materials and as organic semiconductors, highlighting the compound's significance in materials science (Duc, 2020).

Synthesis of Novel Compounds

  • Efficient methods have been developed for synthesizing various benzo[b]thiophene derivatives, including those with benzo[b]thiophene-3-carboxaldehyde as a starting material. These methods are significant for creating new compounds with potential pharmaceutical applications (David et al., 2005).

Environmental Studies

  • Studies on the photochemical degradation of benzo[b]thiophenes, closely related to benzo[b]thiophene-3-carboxaldehyde, are crucial in understanding the environmental fate of crude oil components after oil spills, demonstrating the compound's relevance in environmental chemistry (Andersson & Bobinger, 1992).

Safety And Hazards

When handling Benzo[b]thiophene-3-carboxaldehyde, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Benzo[b]thiophene-3-carboxaldehyde may be used as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs). It may also be used in the synthesis of 6-(N,N-dimethylamino)-2-(benzo[b]thiophen-3-yl)quinazolin-4-one and 6-(pyrrolidin-1-yl)-2-(benzo[b]thiophen-3-yl)quinazolin-4-one .

properties

IUPAC Name

1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLPQCBTBZTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280832
Record name 1-benzothiophene-3-carbaldehyde
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-carboxaldehyde

CAS RN

5381-20-4
Record name Benzo[b]thiophene-3-carboxaldehyde
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Record name Benzo(b)thiophene-3-carboxaldehyde
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Record name Benzo[b]thiophene-3-carboxaldehyde
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Record name Benzo[b]thiophene-3-carboxaldehyde
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Record name Benzo(b)thiophene-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 17 ml of a 1.6M solution of n-butyl lithium in hexane and 100 ml of dry diethyl ether at -70° C. was added a solution of 5.3 g of 3-bromobenzo[b]thiophene in 65 ml of diethyl ether. After stirring for about 30 minutes, 2.2 ml of dry dimethylformamide in 2.5 ml of dry diethyl ether were added. The mixture was stirred for about 3.5 hours at -70° C., and then allowed to warm to -5° C. Approximately 100 ml of 1N hydrochloric acid were added and the reaction mixture was stirred at 0° C. for 15 minutes. The layers were separated and the aqueous layer was extracted with one liter of ether. The organic extracts were combined, dried over magnesium sulfate, and evaporated in vacuo. The resulting oil was held at 0° C. overnight at which time an orange solid had formed. Approximately 4.6 g of this solid was recovered and identified by proton NMR to be the desired subtitle carboxaldehyde intermediate. The carboxaldehyde intermediate was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of benzothiophene (1.08 g, 8.0 mmol) in carbon disulfide (20 mL) at 0° C. was added titanium tetrachloride (3 mL, 27.3 mmol) followed by dichloromethyl n-butyl ether (1.24 g, 7.9 mmol) slowly dropwise. The reaction mixture was warmed to 25° C. and stirred for 1.5 h. The reaction was quenched with conc. hydrochloric acid solution (1 mL), diluted with chloroform (60 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2×30 mL) and brine (30 mL). The organic layer was dried (MgSO4), filtered, concentrated and flash chromatographed (silica gel, 2.5-5% diethyl ether in petroleum ether) to afford benzothiophene-3-carboxaldehyde (195 mg, 15% yield) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RM Scrowston - Advances in Heterocyclic Chemistry, 1981 - Elsevier
Publisher Summary This chapter discusses the molecular structure and physical properties of benzo[b]thiophenes. Molecular orbital calculations are applied to benzo[b]thiophene …
Number of citations: 58 www.sciencedirect.com
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
Crystals of the title compound, C16H15NOS, were obtained from a condensation reaction of benzo[b]thiophene-3-carboxaldehyde with 1-azabicyclo[2.2.2]octan-3-one and subsequent …
Number of citations: 7 scripts.iucr.org
E Campaigne, ES Neiss - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
A procedure for the preparation of benzo[b]thiophene‐3‐carboxaldehyde from 3‐methyl‐benzo[b]thiophene is reported. This aldehyde behaves as a typical reactive aromatic aldehyde …
Number of citations: 20 onlinelibrary.wiley.com
Y Tominaga, ML Lee, RN Castle - Journal of Heterocyclic …, 1981 - Wiley Online Library
All isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes, namely anthra[2,3‐b]thio‐phene, anthra[2,1‐b]thiophene, anthra[1,2‐b]thiophene, benzo[b]naphtho[2,3…
Number of citations: 66 onlinelibrary.wiley.com
L Li, L Chang, S Pellet-Rostaing, F Liger… - Bioorganic & medicinal …, 2009 - Elsevier
Presence of basic calcium phosphate in knee joints of osteoarthritis patients could be prevented by inhibiting tissue non-specific alkaline phosphatase (TNAP) activity. Levamisole or the …
Number of citations: 45 www.sciencedirect.com
JF dit Chabert, B Marquez, L Neville, L Joucla… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis based on palladium catalytic coupling of 38 new-arylated benzo[b]thiophenes or thiophenes is described in a few steps. We also report the direct arylation of the position …
Number of citations: 103 www.sciencedirect.com
F Liger, P Bouhours, C Ganem‐Elbaz… - …, 2016 - Wiley Online Library
An innovative and straightforward synthesis of second‐generation 2‐arylbenzo[b]thiophenes as structural analogues of INF55 and the first generation of our laboratory‐made molecules …
P Šafář, J Žúžiová, M Bobošíková, Š Marchalín… - Tetrahedron …, 2009 - Elsevier
Enantiopure di- and tetrahydro[1]benzothieno[3,2-f]indolizines 3,4,9 and the benzothieno analogue 5 of the bioactive alkaloid tylophorine 10 were synthesized easily from the readily …
Number of citations: 21 www.sciencedirect.com
S Devkota, S Kim, SY Yoo, S Mohandoss, MH Baik… - Chemical …, 2021 - pubs.rsc.org
A ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4- and C5-positions using various dioxazolones is described. This novel protocol allows for the …
Number of citations: 9 pubs.rsc.org
L Li, L Chang, S Pellet-Rostaing, F Ligier, M Lemaire… - SECTEUR SANTE - Citeseer
Presence of basic calcium phosphate in knee joints of osteoarthritis patients could be prevented by inhibiting tissue non-specific alkaline phosphtase (TNAP) activity. Levamisole or the …
Number of citations: 4 citeseerx.ist.psu.edu

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